![molecular formula C21H15N3O6S2 B2495126 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate CAS No. 896010-32-5](/img/structure/B2495126.png)
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate
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Overview
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C21H15N3O6S2 and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds exhibit promising anti-tumor properties. Research has shown that many derivatives within this class possess cytotoxic effects against cancer cells. Their ability to interfere with cell proliferation, induce apoptosis, and inhibit tumor growth makes them valuable candidates for cancer therapy .
Antibacterial Properties
Certain benzofuran derivatives demonstrate potent antibacterial activity. These compounds can inhibit bacterial growth by disrupting essential cellular processes. Researchers have explored their potential as novel antibiotics to combat drug-resistant bacterial strains .
Antioxidant Effects
Benzofuran compounds exhibit antioxidant properties, which are crucial for protecting cells from oxidative damage. These molecules scavenge free radicals and reduce oxidative stress, potentially contributing to overall health and disease prevention .
Antiviral Applications
The compound’s anti-hepatitis C virus (HCV) activity is particularly noteworthy. Researchers have identified a novel macrocyclic benzofuran derivative with potent anti-HCV effects. This discovery holds promise for developing effective therapeutic drugs against hepatitis C .
Anticancer Agents
Novel scaffold compounds derived from benzothiophene and benzofuran have been investigated as potential anticancer agents. Their unique structures and mechanisms of action make them attractive candidates for cancer treatment .
Synthesis Methods
Recent advancements in benzofuran synthesis include innovative methods for constructing benzofuran rings. For instance:
Mechanism of Action
Benzofuran Derivatives
Benzofuran is a heterocyclic compound that is ubiquitous in nature . Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . For example, some benzofuran derivatives have shown significant apoptosis in leukemia HL-60 cell line at 6 μM (63.5%) in comparison with control cells (2.6%), without significant side effects .
properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O6S2/c25-14-8-13(10-31-21-24-23-20(32-21)22-18(26)11-5-6-11)28-9-17(14)30-19(27)16-7-12-3-1-2-4-15(12)29-16/h1-4,7-9,11H,5-6,10H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINGDDOBECJORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate |
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